molecular formula C16H11FN2OS2 B11471371 3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one

3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11471371
M. Wt: 330.4 g/mol
InChI Key: RZZTWXDAEPFCHI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that features a thiazolo[4,5-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of fluorophenyl and thiophenyl groups enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and halogenated pyridine derivatives under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and using automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as dichloromethane.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the thiophene ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b]triazole: Another heterocyclic compound with similar structural features but different biological activities.

    Triazolo[1,5-a]pyrimidine: Shares the pyrimidine core but differs in its reactivity and applications.

    Thiazolo[3,4-b][1,3,4]thiadiazine:

Uniqueness

3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one stands out due to its unique combination of fluorophenyl and thiophenyl groups, which confer enhanced reactivity and potential biological activity. This makes it a valuable compound for further exploration in various scientific fields.

Properties

Molecular Formula

C16H11FN2OS2

Molecular Weight

330.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-thiophen-3-yl-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C16H11FN2OS2/c17-11-3-1-9(2-4-11)14-15-16(22-19-14)12(7-13(20)18-15)10-5-6-21-8-10/h1-6,8,12H,7H2,(H,18,20)

InChI Key

RZZTWXDAEPFCHI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C3=CC=C(C=C3)F)NC1=O)C4=CSC=C4

Origin of Product

United States

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